![molecular formula C15H15N3OS B5747555 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of thiosemicarbazones, which are known for their ability to inhibit ribonucleotide reductase, an enzyme that is critical for DNA synthesis.
Wirkmechanismus
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits ribonucleotide reductase by binding to the enzyme's active site and forming a stable complex. This complex prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which are required for DNA synthesis. As a result, cancer cells are unable to replicate their DNA and divide, leading to their death.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. This is due to its ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are enzymes that initiate the apoptotic process. Additionally, 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit ribonucleotide reductase in cancer cells while having minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide. One area of interest is the development of more efficient synthesis methods to produce 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in larger quantities. Additionally, further studies are needed to determine the optimal dosage and administration route for 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in vivo. Furthermore, the potential of 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide as a combination therapy with other anticancer agents should be explored. Finally, the development of 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide analogs with improved solubility and potency is an area of active research.
In conclusion, 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is a promising compound that has shown potential applications in cancer research. Its ability to selectively inhibit ribonucleotide reductase in cancer cells makes it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction between 3,5-dimethylbenzoyl chloride and thiosemicarbazide in the presence of pyridine. The resulting product is then treated with hydrochloric acid to obtain 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in high yield. This method has been optimized to produce 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide with high purity and is suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit ribonucleotide reductase, an enzyme that is overexpressed in many cancer cells. Inhibition of this enzyme leads to a decrease in the production of deoxyribonucleotides, which are essential building blocks for DNA synthesis. This results in the inhibition of cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-6-11(2)8-12(7-10)14(19)18-15(20)17-13-4-3-5-16-9-13/h3-9H,1-2H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVXQAZVFMOZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.